

Spectroscopic Profile of 3-Bromopropyltrichlorosilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromopropyltrichlorosilane

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromopropyltrichlorosilane** (CAS No. 13883-39-1), a key bifunctional organosilane used in surface modification and as a coupling agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **3-Bromopropyltrichlorosilane**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra reveal the connectivity and chemical environment of each atom in the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **3-Bromopropyltrichlorosilane** exhibits distinct signals corresponding to the three methylene groups in the propyl chain. The electron-withdrawing effects of the trichlorosilyl and bromo groups result in a downfield shift of the adjacent protons.

| Signal Assignment | Chemical Shift (δ , ppm) | Multiplicity | Integration |
|--|----------------------------------|--------------|-------------|
| -CH ₂ -SiCl ₃ | ~1.5 - 1.7 | Triplet | 2H |
| -CH ₂ -CH ₂ -CH ₂ - | ~2.1 - 2.3 | Multiplet | 2H |
| -CH ₂ -Br | ~3.4 - 3.6 | Triplet | 2H |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The chemical shifts are influenced by the electronegativity of the attached silicon, chlorine, and bromine atoms.^[1]

| Carbon Atom | Chemical Shift (δ , ppm) |
|-------------------------------------|----------------------------------|
| CH ₂ -SiCl ₃ | ~25 - 30 |
| -CH ₂ -CH ₂ - | ~30 - 35 |
| CH ₂ -Br | ~35 - 40 |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol for NMR Spectroscopy

The following provides a general protocol for acquiring NMR spectra of liquid organosilanes like **3-Bromopropyltrichlorosilane**.

Sample Preparation:

- A solution of **3-Bromopropyltrichlorosilane** is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

- The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
- Nuclei: ^1H and ^{13}C .
- Temperature: Standard probe temperature (e.g., 298 K).
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^1H NMR: A standard pulse-acquire sequence is used.
- ^{13}C NMR: A proton-decoupled pulse-acquire sequence is used to obtain singlets for each carbon environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **3-Bromopropyltrichlorosilane** is characterized by absorption bands corresponding to the vibrations of its various bonds.

IR Spectral Data

The key absorption bands in the IR spectrum of **3-Bromopropyltrichlorosilane** are summarized below.

| Wavenumber (cm^{-1}) | Vibration Type | Functional Group |
|---------------------------------|----------------|--|
| 2960 - 2850 | C-H stretch | Alkyl ($-\text{CH}_2-$) |
| 1440 - 1465 | C-H bend | Alkyl ($-\text{CH}_2-$) |
| 800 - 600 | Si-Cl stretch | Trichlorosilyl ($-\text{SiCl}_3$) |
| 650 - 550 | C-Br stretch | Bromoalkyl ($-\text{CH}_2\text{Br}$) |

The Si-Cl stretching vibrations typically appear as strong, broad absorptions in the fingerprint region.[2][3] The C-H stretching and bending vibrations confirm the presence of the propyl chain.

Experimental Protocol for FTIR Spectroscopy

For liquid samples like **3-Bromopropyltrichlorosilane**, the following attenuated total reflectance (ATR) or transmission methods are commonly employed.[4]

ATR-FTIR Method:

- A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- The spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Transmission Method (Neat Liquid):

- A thin film of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).
- The plates are mounted in the spectrometer's sample holder.
- The spectrum is recorded, and a background spectrum of the empty salt plates is subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of **3-Bromopropyltrichlorosilane** is characterized by a molecular ion peak and several fragment ions. Due to the presence of chlorine and bromine isotopes, the molecular ion and bromine-containing fragments appear as clusters of peaks.

- **Molecular Ion (M^+):** The molecular ion region will show a characteristic isotopic pattern due to the presence of three chlorine atoms (^{35}Cl and ^{37}Cl) and one bromine atom (^{79}Br and ^{81}Br). The most abundant peak in this cluster will correspond to the ion containing the most abundant isotopes.
- **Key Fragment Ions:** The NIST Mass Spectrometry Data Center indicates prominent peaks at m/z 133, 135, and 175.^[1] The presence of bromine is indicated by pairs of peaks of nearly equal intensity separated by two mass units.^[5]

Major Fragmentation Pathways:

- Loss of a bromine radical ($\bullet\text{Br}$).
- Loss of a chlorine radical ($\bullet\text{Cl}$).
- Cleavage of the C-C bonds in the propyl chain.
- Rearrangement reactions.

Experimental Protocol for Mass Spectrometry

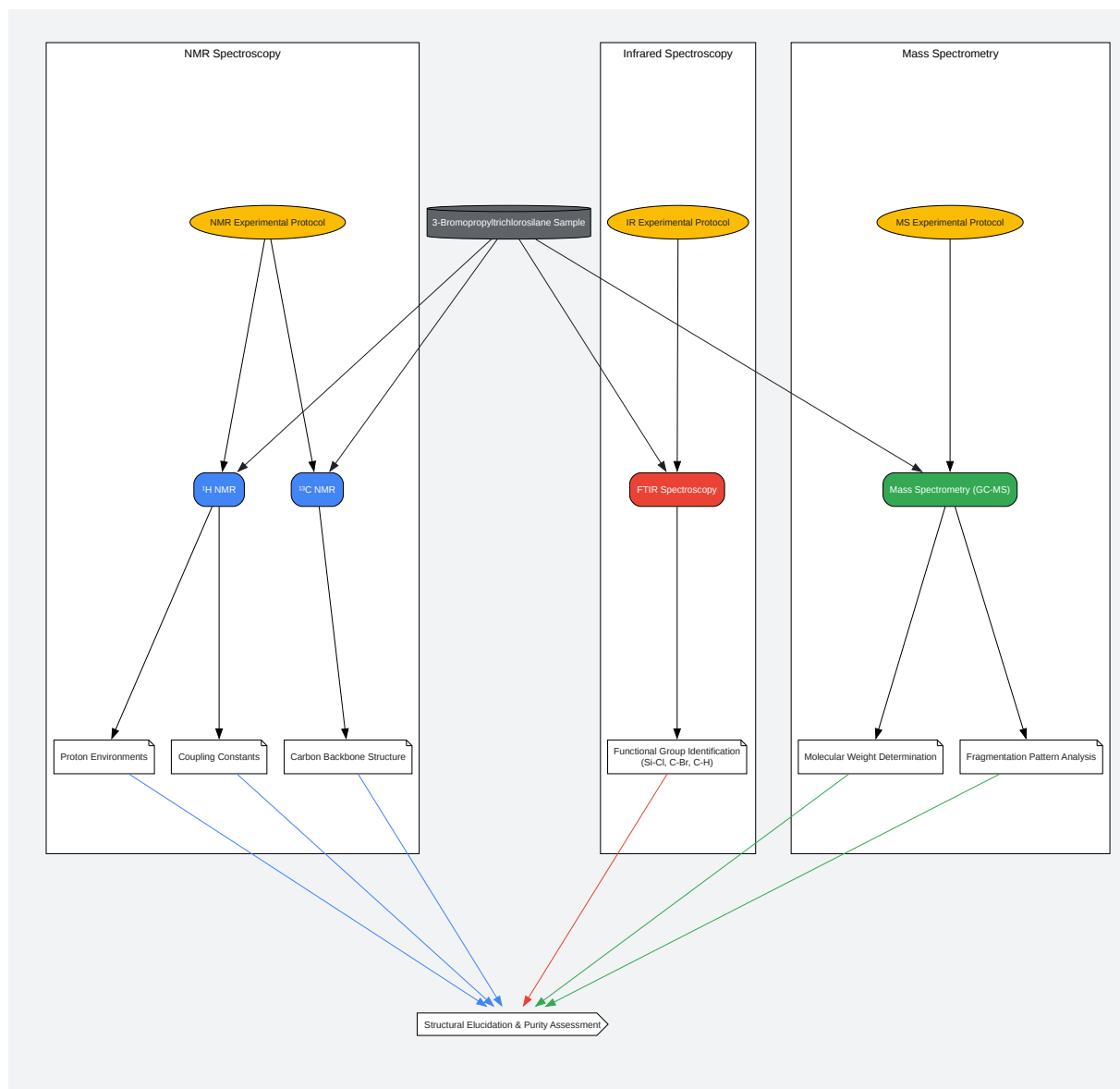
A common method for analyzing volatile liquid compounds like **3-Bromopropyltrichlorosilane** is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation and Conditions:

- **Ionization Method:** Electron Ionization (EI) is typically used, where high-energy electrons bombard the sample molecules.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.
- **Inlet System:** The sample is introduced via a gas chromatograph for separation from any impurities before entering the mass spectrometer.
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Bromopropyltrichlorosilane**.



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Caption: Workflow for the spectroscopic analysis of **3-Bromopropyltrichlorosilane**.

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References

- 1. 3-Bromopropyltrichlorosilane | C₃H₆BrCl₃Si | CID 83792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromopropyltrichlorosilane: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085205#spectroscopic-data-of-3-bromopropyltrichlorosilane-nmr-ir-mass-spec]

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